5-benzylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pyrano-thieno-pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps:
Starting Materials: The synthesis begins with thiophene-2-carboxamides, which are versatile synthons for the preparation of thienopyrimidine derivatives.
Cyclization: The thiophene-2-carboxamides are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives:
Similar Compounds: Compounds such as thieno[3,2-d]pyrimidin-4-ones and pyrido[2,3-d]pyrimidin-5-ones share structural similarities
Uniqueness: The presence of the benzylsulfanyl group and the specific arrangement of substituents make this compound unique in its class
Biological Activity: While similar compounds may exhibit comparable biological activities, the specific substituents on 2-(benzylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can enhance its potency and selectivity
Properties
Molecular Formula |
C25H24N2O2S2 |
---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
5-benzylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-16(2)20-13-19-21(14-29-20)31-23-22(19)24(28)27(18-11-7-4-8-12-18)25(26-23)30-15-17-9-5-3-6-10-17/h3-12,16,20H,13-15H2,1-2H3 |
InChI Key |
KSTMRQHRUNZJDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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